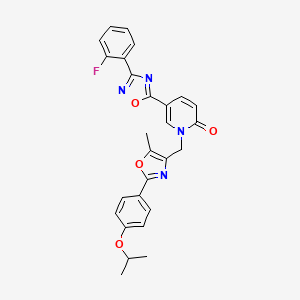
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H23FN4O4 and its molecular weight is 486.503. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds involving oxadiazole structures, such as those derived from isonicotinic acid hydrazide, have been synthesized and evaluated for their antimicrobial activities. The synthesis of novel 1,2,4-triazoles and their derivatives from isonicotinic acid hydrazide, and their evaluation against various microbial strains have shown that these compounds possess good to moderate antimicrobial activities. Such studies highlight the potential of oxadiazole-containing compounds in developing new antimicrobials (Bayrak et al., 2009).
Anticancer Agents and Apoptosis Inducers
Research into oxadiazole motifs has also extended into anticancer applications. A study identified novel apoptosis inducers through high-throughput screening assays, leading to the discovery of compounds with significant activity against breast and colorectal cancer cell lines. Such findings suggest the utility of oxadiazole derivatives as potential anticancer agents, capable of inducing apoptosis in cancer cells (Zhang et al., 2005).
Electron-Transporting Materials for OLEDs
In the field of materials science, oxadiazole derivatives have been synthesized and applied as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs). These materials have shown high efficiency and stability, indicating the potential of oxadiazole-based compounds in improving OLED performance and durability (Shih et al., 2015).
properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4/c1-16(2)34-20-11-8-18(9-12-20)26-29-23(17(3)35-26)15-32-14-19(10-13-24(32)33)27-30-25(31-36-27)21-6-4-5-7-22(21)28/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMKZUOWLLBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

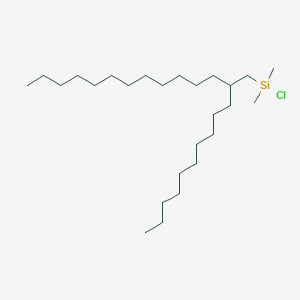
![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)
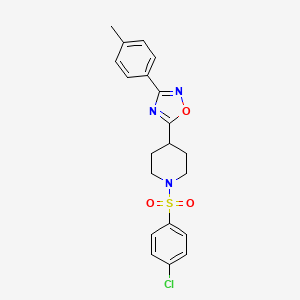

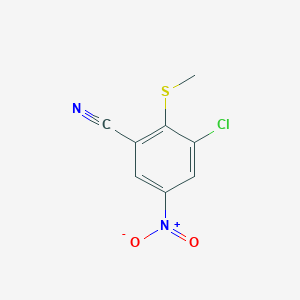
![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)
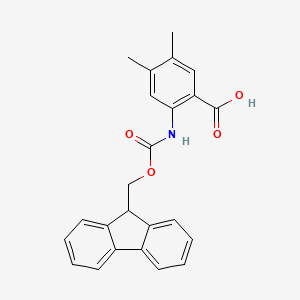
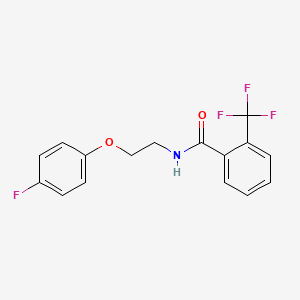
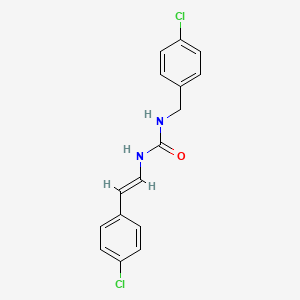
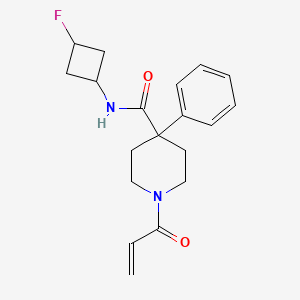
![4-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957751.png)
![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)
![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)
![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)